N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide
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Overview
Description
N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide can be synthesized by heating the appropriate substituted hydrazines or hydrazides with aldehydes and ketones in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction typically involves refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods: While specific industrial production methods for N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological processes.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active sites. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific molecular targets, leading to various biological effects .
Comparison with Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Comparison: N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities due to the specific positioning of the fluorine atom on the phenyl ring.
Properties
CAS No. |
62693-33-8 |
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Molecular Formula |
C8H9FN4O |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
1-amino-3-[(3-fluorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9FN4O/c9-7-3-1-2-6(4-7)5-11-13-8(14)12-10/h1-5H,10H2,(H2,12,13,14) |
InChI Key |
FRNVSXQGEHJYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)NN |
Origin of Product |
United States |
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